1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE typically involves the reaction of 2,4-difluorothiophenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated propanone. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like ether or THF.
Substitution: Electrophiles such as halogens or nitro groups; reactions may require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance binding affinity and specificity, while the thioether linkage may influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)propan-2-one: Lacks the thioether linkage, which may result in different reactivity and biological activity.
1-(2,4-Dichlorophenylthio)propan-2-one: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
1-(2,4-Difluorophenylthio)ethanone: Shorter carbon chain, which may affect its physical and chemical properties.
Uniqueness
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE is unique due to the combination of the difluorophenyl group and the thioether linkage, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C9H8F2OS |
---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |
InChI Key |
MHRJHWZUJHESEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.